molecular formula C17H17N3O2S B11056637 2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-(Ethylamino)-7-[3-(prop-2-yn-1-yloxy)phenyl]-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11056637
M. Wt: 327.4 g/mol
InChI Key: OHDXQHFOELNNPP-UHFFFAOYSA-N
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Description

2-(ETHYLAMINO)-7-[3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes an ethylamino group, a prop-2-yn-1-yloxy phenyl group, and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLAMINO)-7-[3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thioamide.

    Introduction of the Ethylamino Group: This step involves the substitution of a suitable leaving group with an ethylamine.

    Attachment of the Prop-2-yn-1-yloxy Phenyl Group: This can be done through a nucleophilic substitution reaction where the phenyl group is introduced via a prop-2-yn-1-yloxy intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLAMINO)-7-[3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.

Scientific Research Applications

2-(ETHYLAMINO)-7-[3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ETHYLAMINO)-7-[3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

2-(ETHYLAMINO)-7-[3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and its thiazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(ethylamino)-7-(3-prop-2-ynoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C17H17N3O2S/c1-3-8-22-12-7-5-6-11(9-12)13-10-14(21)19-16-15(13)23-17(20-16)18-4-2/h1,5-7,9,13H,4,8,10H2,2H3,(H,18,20)(H,19,21)

InChI Key

OHDXQHFOELNNPP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=CC=C3)OCC#C

Origin of Product

United States

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